molecular formula C44H56N4O7 B12470157 3-[({4-[(E)-(5-carboxy-2-hydroxyphenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-[methyl(octadecyl)amino]benzoic acid

3-[({4-[(E)-(5-carboxy-2-hydroxyphenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-[methyl(octadecyl)amino]benzoic acid

Cat. No.: B12470157
M. Wt: 752.9 g/mol
InChI Key: OCATZWQSAWMZKA-UHFFFAOYSA-N
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Description

3-{4-[2-(5-carboxy-2-hydroxyphenyl)hydrazin-1-ylidene]-1-oxonaphthalene-2-amido}-4-[methyl(octadecyl)amino]benzoic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(5-carboxy-2-hydroxyphenyl)hydrazin-1-ylidene]-1-oxonaphthalene-2-amido}-4-[methyl(octadecyl)amino]benzoic acid involves multiple steps, including the formation of hydrazones, amides, and the introduction of long alkyl chains. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The phenolic and hydrazone groups can be oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction pathways and products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to quinones, while reduction can yield amines.

Scientific Research Applications

3-{4-[2-(5-carboxy-2-hydroxyphenyl)hydrazin-1-ylidene]-1-oxonaphthalene-2-amido}-4-[methyl(octadecyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways involved in inflammation or cancer progression. The detailed molecular interactions and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[2-(5-carboxy-2-hydroxyphenyl)hydrazin-1-ylidene]-1-oxonaphthalene-2-amido}-4-[methyl(octadecyl)amino]benzoic acid can be compared with other hydrazone and amide derivatives.
  • Similar compounds include those with variations in the alkyl chain length or different substituents on the aromatic rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the presence of a long alkyl chain, which may impart unique physical and chemical properties, such as solubility and reactivity.

Properties

Molecular Formula

C44H56N4O7

Molecular Weight

752.9 g/mol

IUPAC Name

3-[[4-[(5-carboxy-2-hydroxyphenyl)diazenyl]-1-hydroxynaphthalene-2-carbonyl]amino]-4-[methyl(octadecyl)amino]benzoic acid

InChI

InChI=1S/C44H56N4O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27-48(2)39-25-23-31(43(52)53)28-37(39)45-42(51)35-30-36(33-21-18-19-22-34(33)41(35)50)46-47-38-29-32(44(54)55)24-26-40(38)49/h18-19,21-26,28-30,49-50H,3-17,20,27H2,1-2H3,(H,45,51)(H,52,53)(H,54,55)

InChI Key

OCATZWQSAWMZKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=CC(=C4)C(=O)O)O)O

Origin of Product

United States

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